Product packaging for 3-Amino-6-methoxy-2H-chromen-2-one(Cat. No.:)

3-Amino-6-methoxy-2H-chromen-2-one

Cat. No.: B7903627
M. Wt: 191.18 g/mol
InChI Key: HYTQCJBUGUATRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-6-methoxy-2H-chromen-2-one (CAS 75704-71-1) is a chemical compound with the molecular formula C 10 H 9 NO 3 and an average molecular weight of 191.18 g/mol . It belongs to the coumarin family, a class of compounds widely investigated for their optical properties and potential as synthetic intermediates in medicinal chemistry. This high-purity compound is offered for research and development purposes only. As a substituted 3-aminocoumarin, its core structure is of significant interest in the development of fluorescent probes and dyes due to the electron-donating amino and methoxy groups, which can influence photophysical characteristics . Researchers value this scaffold for its potential application in material science and as a building block for more complex heterocyclic systems. Its mechanism of action is dependent on the specific research context, often relating to its photochemical reactivity or its role as a precursor in synthetic pathways. The product is labeled with the identifier MFCD20691000 and is available for purchase through various chemical suppliers . This product is intended for laboratory use by qualified professionals. It is not for diagnostic or therapeutic use, and it is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO3 B7903627 3-Amino-6-methoxy-2H-chromen-2-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-6-methoxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-7-2-3-9-6(4-7)5-8(11)10(12)14-9/h2-5H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTQCJBUGUATRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Amino 6 Methoxy 2h Chromen 2 One and Its Structural Analogues

Strategic Approaches to the 2H-Chromen-2-one Core Synthesis

The synthesis of the fundamental 2H-chromen-2-one, or coumarin (B35378), scaffold can be achieved through various established and modern synthetic routes. These methods offer different advantages in terms of substrate scope, reaction conditions, and efficiency.

Multi-component Reaction Pathways

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. sathyabama.ac.in This approach is highly atom-economical and often environmentally friendly. For the synthesis of coumarin derivatives, MCRs offer a convergent and efficient strategy. sathyabama.ac.inrug.nl For instance, a one-pot, three-component reaction involving a salicylaldehyde (B1680747), an active methylene (B1212753) compound, and a suitable catalyst can directly yield substituted coumarins. sathyabama.ac.inresearchgate.netnih.gov The use of microwave irradiation can further accelerate these reactions, leading to shorter reaction times and higher yields compared to conventional heating methods. researchgate.net

A notable example is the three-component reaction for the synthesis of 1,2,3,4-tetrahydropyrido[2,3-c]coumarins, which involves the in situ formation of a 2-azadiene from an aldehyde and 3-aminocoumarin, followed by a [4+2] cycloaddition with an electron-rich alkene. acs.org

Pechmann Condensation and its Variants for Substituted Coumarins

The Pechmann condensation is a classic and widely used method for synthesizing coumarins. samipubco.com It involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. sathyabama.ac.insamipubco.com Various catalysts, including sulfuric acid, aluminum chloride, and ferric chloride, have been employed to facilitate this reaction. samipubco.comresearchgate.net

For the synthesis of substituted coumarins, such as those with a methoxy (B1213986) group, the choice of starting materials is crucial. For example, the reaction of vanillin (B372448) with ethyl acetoacetate (B1235776) using oxalic acid as a catalyst can produce a substituted coumarin derivative. sathyabama.ac.in The Pechmann reaction has also been successfully used to synthesize 6- and 7-alkoxy-4-methylcoumarins from the corresponding hydroxycoumarins. researchgate.net While effective, the Pechmann condensation can sometimes require harsh conditions and may not be suitable for all substrates.

Palladium-catalyzed and Metal-free Synthetic Protocols

Modern synthetic chemistry has seen a surge in the development of palladium-catalyzed cross-coupling reactions for the formation of C-C and C-heteroatom bonds. These methods have been successfully applied to the synthesis of coumarins, offering a high degree of control and functional group tolerance. nih.gov Palladium-catalyzed reactions can be used to introduce substituents at various positions of the coumarin ring. nih.govorganic-chemistry.orgacs.org For instance, the palladium-catalyzed coupling of o-iodophenols with internal alkynes and carbon monoxide provides an efficient route to 3,4-disubstituted coumarins. acs.org Another approach involves the palladium-catalyzed oxidative alkoxylation of 4-oxohydrocoumarins and alkenes to furnish furo[3,2-c]coumarins. rsc.org

In addition to palladium-catalyzed methods, metal-free synthetic protocols have gained significant attention due to their cost-effectiveness and reduced environmental impact. tandfonline.comresearchgate.net A metal-free, Brønsted acid-mediated condensation of phenols and propiolic acids provides a rapid and efficient synthesis of coumarin derivatives under mild conditions. researchgate.net Another metal-free approach involves the intramolecular cyclization of esters derived from salicylaldehydes or o-hydroxyacetophenones using potassium hydroxide (B78521) in pyridine (B92270) to yield 3-aryl-4-substituted coumarins. tandfonline.com Furthermore, a metal-free, TBHP-mediated regioselective C-H functionalization of coumarins with aromatic aldehydes offers a direct route to 3-aroyl coumarins. acs.org

Synthetic Protocol Key Features Example Application
Multi-component Reactions High atom economy, convergent synthesis. sathyabama.ac.inOne-pot synthesis of substituted coumarins from salicylaldehydes and active methylene compounds. researchgate.netnih.gov
Pechmann Condensation Classic method, uses phenols and β-ketoesters. samipubco.comSynthesis of 6-methoxycoumarins from vanillin and ethyl acetoacetate. sathyabama.ac.in
Palladium-catalyzed Reactions High functional group tolerance, regioselective. nih.govSynthesis of 3,4-disubstituted coumarins from o-iodophenols and alkynes. acs.org
Metal-free Protocols Cost-effective, environmentally friendly. tandfonline.comresearchgate.netBrønsted acid-mediated synthesis from phenols and propiolic acids. researchgate.net

Regioselective Functionalization at C-3 and C-6 Positions

The biological activity and physicochemical properties of coumarins are highly dependent on the nature and position of substituents on the coumarin ring. Therefore, the ability to selectively introduce functional groups at specific positions is of paramount importance.

Introduction of the C-3 Amino Group

The introduction of an amino group at the C-3 position of the coumarin scaffold is a key step in the synthesis of 3-Amino-6-methoxy-2H-chromen-2-one. One common method involves the reaction of a salicylaldehyde with N-acetylglycine, followed by hydrolysis to yield the 3-aminocoumarin. nih.govthieme-connect.com Another approach utilizes a copper-catalyzed reaction of ortho-hydroxy acetophenones or salicylaldehydes with isocyanoacetate to form a 3-formamidocoumarin intermediate, which can then be hydrolyzed to the desired 3-aminocoumarin. thieme-connect.com

The reactivity of the C-3 position allows for further functionalization. For instance, 3-aminocoumarins can undergo condensation with aldehydes to form imines, which can then participate in cycloaddition reactions. acs.org

Installation of the C-6 Methoxy Group

The methoxy group at the C-6 position is typically introduced by starting with a phenol that already contains a methoxy group at the corresponding position. For example, 4-methoxyphenol (B1676288) (hydroquinone monomethyl ether) can be used as a starting material in the Pechmann condensation to yield a 6-methoxycoumarin. researchgate.net

Alternatively, a hydroxyl group at the C-6 position can be methylated to introduce the methoxy group. This can be achieved by reacting a 6-hydroxycoumarin (B196160) with a methylating agent such as dimethyl sulfate (B86663) in the presence of a base like potassium carbonate. nih.gov Another method involves the synthesis of 6-hydroxycoumarins from 6-aminocoumarins via a diazotization reaction followed by hydrolysis. The resulting 6-hydroxycoumarin can then be methylated. google.com

Functionalization Method Reagents
C-3 Amino Group From salicylaldehydeN-acetylglycine, followed by hydrolysis. nih.govthieme-connect.com
Copper-catalyzed reactionortho-hydroxy acetophenones/salicylaldehydes, isocyanoacetate. thieme-connect.com
C-6 Methoxy Group From substituted phenol4-methoxyphenol in Pechmann condensation. researchgate.net
Methylation of hydroxyl group6-hydroxycoumarin, dimethyl sulfate, K2CO3. nih.gov
From amino group6-aminocoumarin via diazotization and methylation. google.com

Green Chemistry Principles in Chromen-2-one Synthesis

The growing emphasis on sustainable chemical practices has propelled the adoption of green chemistry principles in the synthesis of coumarin derivatives. These methodologies aim to reduce or eliminate the use of hazardous substances, decrease energy consumption, and improve reaction efficiency. Key green approaches in the synthesis of this compound and its structural analogues include microwave-assisted synthesis, ultrasonic irradiation, and the use of efficient catalysts. These techniques offer significant advantages over conventional methods, such as shorter reaction times, higher yields, and simpler work-up procedures.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave energy to heat reactants directly and efficiently, often leading to dramatic reductions in reaction times and improved product yields compared to conventional heating methods. nih.govnih.gov The synthesis of coumarin derivatives, including those structurally similar to this compound, has been significantly advanced through the use of microwave irradiation. nih.govmdpi.comresearchgate.net

For instance, the Pechmann condensation, a classic method for coumarin synthesis, has been adapted for microwave conditions. A solvent-free, one-pot synthesis of coumarin derivatives using FeF₃ as a catalyst under microwave irradiation has been reported, highlighting the environmental benefits of this approach. mdpi.com This method provides high yields, short reaction times, and easy product isolation. mdpi.com Similarly, microwave-assisted synthesis of coumarin-thiazole derivatives has been achieved in a one-pot, three-component reaction, demonstrating the versatility of this technology for creating complex heterocyclic structures. arabjchem.org

The synthesis of various aminocoumarins and their derivatives has also been successfully carried out using microwave assistance. For example, novel 3-aminohexahydrocoumarin derivatives have been efficiently synthesized via microwave irradiation, showcasing the potential of this method for generating libraries of bioactive compounds. scispace.com Furthermore, the synthesis of 2-amino-4-aryl-6-methoxy-4H-benzo[h]chromene-3-carbonitrile derivatives has been accomplished through a microwave-assisted, multi-component reaction, indicating that the methoxy group on the chromene ring is compatible with these reaction conditions. scispace.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Coumarin Derivatives
DerivativeMethodReaction TimeYield (%)Reference
Coumarin-based 1,2,3-triazolesConventional-68-79 nih.gov
Coumarin-based 1,2,3-triazolesMicrowave-80-90 nih.gov
7-Hydroxy-4-methyl-chromen-2-oneConventional-- mdpi.com
7-Hydroxy-4-methyl-chromen-2-oneMicrowave (FeF₃ catalyst)ShorterHigh mdpi.com
QuinolinesConventionalLonger- nih.gov
QuinolinesMicrowaveFaster11-19% higher nih.gov

Ultrasonic Irradiation Techniques

Ultrasonic irradiation, or sonochemistry, utilizes the energy of sound waves to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—creates localized hot spots with extremely high temperatures and pressures, accelerating reaction rates. thieme-connect.com This technique has been successfully applied to the synthesis of coumarins, offering a green alternative to traditional methods by often reducing reaction times and improving yields. thieme-connect.comscirp.orgscirp.org

The Knoevenagel condensation, a key reaction for producing 3-substituted coumarins, has been shown to be significantly more efficient under ultrasonic irradiation compared to conventional reflux methods. nih.gov For example, the synthesis of coumarin-3-carboxylic acids from salicylaldehydes and Meldrum's acid in water proceeds rapidly at room temperature under ultrasound. nih.gov Similarly, the synthesis of 3-aryl coumarin derivatives from salicylaldehydes and phenyl acetyl chloride is greatly accelerated by ultrasound, with reactions completing in minutes rather than hours. scirp.orgscirp.org

The use of ultrasound can be combined with catalysts to further enhance reaction efficiency. For instance, the synthesis of substituted coumarins via the Pechmann reaction has been achieved at room temperature under neat (solvent-free) conditions using a solid acid catalyst and ultrasonic irradiation. nih.gov This approach not only provides high yields in short reaction times but also simplifies the process and avoids the use of toxic solvents and catalysts. nih.gov Multi-component reactions for synthesizing complex coumarin hybrids have also been developed using ultrasonic irradiation, demonstrating the broad applicability of this technique. acs.orgnih.gov

Table 2: Effect of Ultrasonic Irradiation on Coumarin Synthesis
Reaction TypeConditionsReaction TimeYield (%)Reference
Knoevenagel Condensation (Salicylaldehyde and Diethyl Malonate)Reflux7 hours- nih.gov
Knoevenagel Condensation (Salicylaldehyde and Diethyl Malonate)Ultrasonic Irradiation40 minutesHigher nih.gov
Synthesis of 3-Aryl CoumarinsConventionalLonger- scirp.orgscirp.org
Synthesis of 3-Aryl CoumarinsUltrasonic Irradiation15-30 minutesUp to 98% scirp.orgscirp.orgnih.gov
Pechmann Condensation (Phenols and β-ketoester)Conventional-- nih.govnih.gov
Pechmann Condensation (Phenols and β-ketoester)Ultrasonic Irradiation (with solid acid catalyst)ShortHigh nih.govnih.gov

Catalyst-Mediated Processes

The development of novel and efficient catalysts is a cornerstone of green chemistry, aiming to improve selectivity, reduce energy consumption, and enable the use of more environmentally benign reaction conditions. In the synthesis of this compound and its analogues, various catalytic systems have been employed to enhance the efficiency of key synthetic steps like the Pechmann, Knoevenagel, and Claisen reactions.

Reusable solid acid catalysts, such as tungstate (B81510) sulfuric acid and poly(4-vinylpyridinium) hydrogen sulfate, have proven effective for the synthesis of substituted coumarins. nih.govrsc.org These heterogeneous catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced generation of toxic waste. rsc.org For example, poly(4-vinylpyridinium) hydrogen sulfate has been used to catalyze the Pechmann reaction under ultrasonic irradiation at room temperature, affording high yields of coumarins. nih.govnih.gov

Nanoparticle-based catalysts have also gained significant attention due to their high surface area and unique catalytic properties. Biogenic ZnO nanoparticles have been successfully used to catalyze the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives in a green solvent. urfu.ru Similarly, magnetically recoverable MgFe₂O₄ nanocatalysts have been employed for the Knoevenagel condensation to produce 3-substituted coumarins, allowing for easy catalyst recovery and reuse. jetir.orgresearchgate.net

Transition metal catalysts, particularly copper, have also been explored for coumarin synthesis. mdpi.com Copper-catalyzed reactions can provide high yields and selectivity for the formation of the coumarin core and its functionalization. mdpi.com For instance, dipyridine copper chloride has been used as a Lewis acid in the Pechmann condensation. mdpi.com

Table 3: Examples of Catalysts in Coumarin Synthesis
CatalystReaction TypeKey AdvantagesReference
Poly(4-vinylpyridinium) hydrogen sulfatePechmann CondensationSolid acid, reusable, efficient with ultrasound nih.govnih.gov
Tungstate sulphuric acidOne-pot condensationSolid acid, efficient for multi-component reactions nih.gov
Biogenic ZnO nanoparticlesMannich-type reactionHeterogeneous, eco-friendly, high yield in green solvent urfu.ru
MgFe₂O₄ nanoparticlesKnoevenagel CondensationMagnetically recoverable, reusable jetir.orgresearchgate.net
Dipyridine copper chloridePechmann CondensationLewis acid catalyst mdpi.com

Chemical Reactivity and Derivatization Strategies for 3 Amino 6 Methoxy 2h Chromen 2 One

Transformations of the Amino Functionality

The amino group at the C-3 position is a key handle for derivatization, enabling the introduction of a wide array of functional groups and molecular scaffolds.

The primary amino group can be readily acylated to form amides. For instance, reaction with benzoyl chloride in the presence of a base like pyridine (B92270) leads to the corresponding N-benzoyl derivative. nih.gov Similarly, treatment with acetic anhydride (B1165640) can yield the N-acetylated product. preprints.org These acylation reactions are fundamental for modifying the electronic and steric properties of the parent molecule.

Another important transformation is the conversion of the amino group into a diazonium salt. This is typically achieved by treatment with sodium nitrite (B80452) in the presence of a strong acid at low temperatures. nih.gov The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, including conversion to an azide, which is a precursor for the synthesis of triazoles. nih.gov

Furthermore, the amino group can participate in condensation reactions. For example, it can react with carbonyl compounds to form Schiff bases or be involved in multicomponent reactions to construct more complex heterocyclic systems.

Reactions Involving the Pyrone Ring System

The α,β-unsaturated lactone system of the pyrone ring in 3-Amino-6-methoxy-2H-chromen-2-one is susceptible to both nucleophilic attack and cycloaddition reactions.

While the electron-donating amino group at C-3 deactivates the C-4 position towards electrophilic attack, the pyrone ring can undergo reactions with strong nucleophiles. These reactions can sometimes lead to ring-opening of the lactone. For instance, treatment with strong bases can hydrolyze the lactone to the corresponding coumarinic acid derivative. researchgate.net

The double bond at the C3-C4 position can participate in cycloaddition reactions. For example, reaction with benzynes, generated in situ, can lead to the formation of phenanthrene (B1679779) derivatives through a Diels-Alder reaction followed by extrusion of carbon dioxide. nsf.gov

Heterocyclic Annulation and Scaffold Hybridization

A significant area of research involves the use of this compound as a building block for the synthesis of fused heterocyclic systems. nih.govmdpi.com This strategy aims to combine the coumarin (B35378) core with other biologically active heterocycles to create hybrid molecules with potentially enhanced or novel pharmacological properties. mdpi.com

The amino group at C-3 is often the key functionality for initiating the annulation process. For example, it can be diazotized and then reduced to form a hydrazine (B178648) intermediate, which can then be reacted with carbonyl compounds in a Fischer indole (B1671886) synthesis to yield chromeno[3,4-b]pyrrol-4(3H)-ones. nih.gov

Another approach involves the reaction of the amino group with various reagents to construct fused pyrazole, imidazole, thiazole, and other heterocyclic rings. nih.govmdpi.com For instance, reaction with β-ketoesters can lead to the formation of fused pyridine rings. These reactions often proceed through an initial condensation followed by an intramolecular cyclization.

The following table summarizes some of the fused heterocyclic systems synthesized from aminocoumarin precursors:

Fused HeterocycleStarting MaterialKey ReagentsReference
Chromeno[3,4-b]pyrrol-4(3H)-one3-AminocoumarinNaNO₂, HCl, SnCl₂, Carbonyl compounds, Polyphosphoric acid nih.gov
Chromeno[4,3-c]pyrazol-4(1H)-one4-HydroxycoumarinHydrazine hydrate mdpi.com
Chromeno[3,2-c]pyridines4-HydroxycoumarinMalononitrile, Aldehydes, Ammonium acetate nih.gov

Derivatization with Amino Acid Moieties and Peptides

The conjugation of this compound with amino acids and peptides is a strategy to enhance bioavailability, target specificity, and therapeutic efficacy. The amino group of the coumarin can be coupled with the carboxyl group of an amino acid, or vice versa, to form a peptide bond. nih.gov

Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) in the presence of activating agents (e.g., HOBt, HOAt), are commonly employed for this purpose. bachem.com These methods facilitate the formation of the amide linkage under mild conditions, preserving the stereochemistry of the amino acid. bachem.comgoogle.com The use of pre-activated amino acids, such as amino acid chlorides, can also be an effective strategy for coupling, especially with sterically hindered partners. google.com

The derivatization can be performed with both natural and non-canonical amino acids to create a diverse library of coumarin-amino acid conjugates. nih.gov Furthermore, these conjugates can be extended to short peptide sequences, allowing for the development of more complex and targeted molecules. nih.gov

Exploitation of the C-6 Methoxy (B1213986) Group in Further Syntheses

The methoxy group at the C-6 position of the coumarin ring, while generally less reactive than the amino group or the pyrone ring, can be utilized in further synthetic transformations.

A key reaction involving the C-6 methoxy group is its demethylation to the corresponding 6-hydroxy derivative. This transformation is typically achieved using strong acids like hydrobromic acid or Lewis acids such as boron tribromide. The resulting hydroxyl group can then serve as a handle for further functionalization, such as etherification or esterification, to introduce new substituents onto the coumarin scaffold. nih.gov

The presence of the methoxy group also influences the electronic properties of the benzene (B151609) ring, directing electrophilic substitution reactions. While the pyrone ring is generally deactivated, the benzene ring can undergo electrophilic aromatic substitution, with the methoxy group acting as an ortho-, para-director.

Advanced Spectroscopic and Structural Elucidation of 3 Amino 6 Methoxy 2h Chromen 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 3-Amino-6-methoxy-2H-chromen-2-one. Through one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments, a complete assignment of all proton and carbon signals can be achieved. ceon.rsresearchgate.netscispace.comscispace.comresearchgate.net

In the ¹H NMR spectrum, the aromatic protons of the coumarin (B35378) core and any substituents exhibit characteristic chemical shifts and coupling patterns. For instance, in related coumarin derivatives, aromatic protons typically appear as multiplets in the downfield region of the spectrum. scispace.com The amino group protons and methoxy (B1213986) group protons will also present distinct signals. rsc.org

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The carbonyl carbon of the lactone ring is typically observed at a significant downfield shift. rsc.org Two-dimensional NMR techniques are instrumental in establishing connectivity. ¹H-¹H COSY spectra reveal proton-proton couplings, while HSQC and HMBC spectra correlate protons with their directly attached and long-range coupled carbon atoms, respectively. ceon.rsresearchgate.netscispace.com NOESY experiments can provide insights into the spatial proximity of protons, aiding in the determination of the molecule's three-dimensional conformation. ceon.rsresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Substituted Coumarin Derivatives

Proton/Carbon ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-4~6.42 (s)-
Aromatic Protons6.8 - 7.4 (m)110 - 155
Methoxy Protons~3.77 (s)~55
Amino ProtonsVariable-
C-2 (C=O)->160
C-3-Variable
C-4-Variable
C-4a-Variable
C-5-Variable
C-6-Variable
C-7-Variable
C-8-Variable
C-8a-Variable
Methoxy Carbon-~56

Note: The exact chemical shifts for this compound can vary depending on the solvent and experimental conditions. The data presented is a generalized representation based on related structures. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. thermofisher.com

Key vibrational frequencies for this compound include the N-H stretching vibrations of the amino group, typically appearing in the range of 3300-3500 cm⁻¹. The C=O stretching vibration of the lactone ring is a strong, prominent band usually found around 1700-1750 cm⁻¹. jchps.com Aromatic C-H and C=C stretching vibrations will also be present in the spectrum. ceon.rs The C-O stretching of the methoxy group and the ether linkage in the coumarin ring will also give rise to characteristic bands. chemrxiv.org

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H)Stretching3300 - 3500
Lactone Carbonyl (C=O)Stretching1700 - 1750
Aromatic C=CStretching1450 - 1600
C-O-C (Ether)Asymmetric Stretching1200 - 1275
C-O-C (Ether)Symmetric Stretching1000 - 1100
Aromatic C-HBending690 - 900

Note: The exact positions of the absorption bands can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which provides valuable structural information. sciepub.com In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. researchgate.net

The molecular ion peak will correspond to the exact molecular weight of the compound. The fragmentation of coumarin derivatives often involves the loss of carbon monoxide (CO) from the lactone ring, resulting in a characteristic fragment ion. nih.gov Other fragmentations can include the loss of the methoxy group or rearrangements within the molecule. miamioh.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the elemental composition. rsc.org

Table 3: Potential Fragmentation Pathways for this compound in Mass Spectrometry

Ion m/z (mass-to-charge ratio) Proposed Structure/Loss
[M]⁺191Molecular Ion
[M-CO]⁺163Loss of carbon monoxide
[M-CH₃]⁺176Loss of a methyl radical
[M-OCH₃]⁺160Loss of a methoxy radical

Note: The observed fragmentation pattern and relative intensities of the peaks can vary depending on the ionization method and energy used.

Single-Crystal X-ray Diffraction for Absolute Structure Determination and Molecular Conformation

For a suitable single crystal, the analysis reveals the spatial arrangement of all atoms in the crystal lattice. This includes the planarity of the coumarin ring system and the orientation of the amino and methoxy substituents. nih.gov Intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal packing, can also be identified and characterized. africaresearchconnects.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophoric system. uminho.pt

Coumarin derivatives are known for their fluorescent properties. uminho.pt The presence of the amino and methoxy groups, which are electron-donating, can significantly influence the photophysical characteristics of the molecule, including its absorption and emission spectra. researchgate.net The solvent environment can also play a role in the position and intensity of the absorption and fluorescence bands. researchgate.net

Table 4: Representative Photophysical Data for Substituted Coumarin Derivatives

Property Typical Range
λmax (Absorption)300 - 400 nm
λmax (Emission)350 - 500 nm
Molar Absorptivity (ε)10,000 - 50,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (ΦF)Variable

Note: The specific photophysical properties of this compound will depend on the solvent and experimental conditions.

Computational Chemistry and Theoretical Investigations of 3 Amino 6 Methoxy 2h Chromen 2 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in optimizing the geometry of 3-Amino-6-methoxy-2H-chromen-2-one, predicting its most stable three-dimensional conformation. These calculations provide foundational data on bond lengths, bond angles, and dihedral angles. nih.govrsc.org

HOMO-LUMO Energy Gap Analysis and Reactivity Descriptors

A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that a molecule is more polarizable and has a higher chemical reactivity. nih.gov

For coumarin (B35378) derivatives, the HOMO and LUMO are typically delocalized over the π-system of the chromene ring. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energies of these orbitals and their gap can be used to calculate various global reactivity descriptors, which quantify different aspects of the molecule's reactivity.

Table 1: Key Reactivity Descriptors Derived from HOMO-LUMO Energies

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe minimum energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to changes in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness. nih.gov
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the molecule's ability to act as an electrophile.

This table is based on established theoretical chemistry principles.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the amino group's nitrogen atom, while the hydrogen atoms would exhibit positive potential. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra. researchgate.netresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption wavelengths (λmax) and oscillator strengths of a molecule. mdpi.com These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational model and aid in the interpretation of the observed spectral features. For this compound, TD-DFT calculations would help in understanding the nature of its electronic transitions, such as π→π* and n→π* transitions, which are characteristic of coumarin derivatives.

Hirshfeld Surface Analysis and Intermolecular Interactions

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Coumarin Derivative

Contact TypePercentage Contribution
H···H46.0%
C···H/H···C35.1%
N···H/H···N10.5%
O···H/H···O6.5%

Data adapted from a study on a similar amino-substituted heterocyclic compound. nih.gov The specific values for this compound would require dedicated crystallographic and computational analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the theoretical context, computational chemistry plays a crucial role in generating a wide range of molecular descriptors that can be used in QSAR studies. These descriptors can be electronic (e.g., HOMO-LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

For a series of coumarin derivatives including this compound, a QSAR model could be developed to predict their activity for a specific biological target. The process would involve:

Data Set Preparation: A series of coumarin analogues with known biological activities would be selected.

Descriptor Calculation: A large number of molecular descriptors would be calculated for each compound using computational methods like DFT.

Model Development: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of new, unsynthesized coumarin derivatives, thereby guiding the design of more potent compounds.

Descriptors and Model Development

In the computational study of coumarin derivatives, the development of predictive models hinges on the calculation of molecular descriptors and their correlation with experimental data. Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties, including physicochemical, electronic, and topological features. These descriptors serve as the foundation for creating Quantitative Structure-Activity Relationship (QSAR) and other predictive models.

Molecular Descriptors: A wide array of descriptors can be calculated to characterize a molecule. For coumarin derivatives, these often include fundamental properties such as molecular weight, lipophilicity (logP), and polar surface area, which are critical for predicting a molecule's pharmacokinetic profile. For instance, computational studies on the related compound 3-Acetyl-6-methoxy-2H-chromen-2-one have determined several key descriptors. nih.gov

Table 1: Computed Molecular Descriptors for the related compound 3-Acetyl-6-methoxy-2H-chromen-2-one. nih.gov
DescriptorValue
Molecular Weight218.20 g/mol
XLogP31.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Polar Surface Area52.6 Ų

Beyond these basic descriptors, quantum chemical calculations are used to determine electronic properties. For example, in studies of other coumarin analogues, parameters like the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), dipole moment, and polarizability have been computed. nih.gov These electronic descriptors are vital for understanding a molecule's reactivity and its potential to engage in non-covalent interactions.

Model Development: The calculated descriptors are instrumental in developing predictive models. One of the primary applications is in the field of Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models aim to establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their biological activity. For example, a QSAR study on a series of thieno[2,3-d]pyrimidin-4(3H)-ones revealed a parabolic relationship between their H1-receptor antagonist activity and specific steric and lipophilic parameters. nih.gov This type of model allows for the prediction of activity for new, unsynthesized compounds, thereby streamlining the drug discovery process.

Structure Activity Relationship Sar Studies and Mechanistic Insights of 3 Amino 6 Methoxy 2h Chromen 2 One Analogues

Influence of Substituents on Molecular Interactions

Substituents on the coumarin (B35378) ring play a critical role in defining the molecule's interaction with biological targets. The electronic and steric properties of these substituents can significantly alter the binding affinity and efficacy of the compound.

The amino group at the C-3 position of the coumarin scaffold is a key determinant of its biological activity. In many instances, the presence of a primary or substituted amino group is crucial for potent inhibitory effects. For example, in the context of acetylcholinesterase (AChE) inhibition, an amine functional group linked to the coumarin ring is thought to interact with the catalytic site of the enzyme. researchgate.net

The reactivity of the C-3 position allows for the introduction of various functionalities. For instance, the synthesis of coumarin-linked 2-pyridone heterocycles often starts with a 3-acetyl-2H-chromen-2-one, which can be further modified to introduce nitrogen-containing rings. core.ac.uk The resulting compounds have shown that the electronic environment of the molecule, influenced by these substitutions, plays a major role in their biological activity. core.ac.uk

Furthermore, the introduction of a nitrogen-containing group at other positions, such as C-5 or C-8, can sometimes be unfavorable for certain biological activities if it leads to the formation of an intramolecular hydrogen bond, which may alter the molecule's preferred conformation for binding. nih.gov

The methoxy (B1213986) group at the C-6 position also significantly influences the biological profile of coumarin derivatives. In studies of Mcl-1 inhibitors, methylation of a catechol group (vicinal dihydroxyl) on the coumarin ring, which could be at positions C-6 and C-7, led to decreased inhibitory activity, suggesting that free hydroxyl groups are important for this particular interaction. nih.gov

Conversely, in other contexts, a methoxy group can be beneficial. For instance, in the development of antioxidants, the addition of a methoxy group at positions 7 and 8, or a chlorine atom at position 6, has been associated with improved activity. mdpi.com The presence of a methoxy group can influence the molecule's lipophilicity and electronic distribution, thereby affecting its ability to cross cell membranes and interact with target proteins.

In the case of 6-methoxy-4-methyl-2H-chromen-2-one, the entire molecule is nearly planar, a feature that is often important for pharmacological activity. nih.gov The planarity of the coumarin system, which includes the methoxy group, facilitates interactions such as π-π stacking with biological macromolecules. researchgate.netnih.gov

Conformational Analysis and its Implications for Molecular Recognition

The three-dimensional conformation of a molecule is a critical factor in its ability to be recognized by and bind to a biological target. For coumarin derivatives, the planarity of the bicyclic ring system is a defining feature. researchgate.netnih.gov

The planarity of the coumarin core is essential as it allows for effective π-π stacking interactions with aromatic amino acid residues in the binding sites of proteins. researchgate.netnih.gov Furthermore, the oxygen atoms of the lactone and any substituents can act as hydrogen bond acceptors, forming key interactions that anchor the ligand in the binding pocket. researchgate.net

Binding Mode Analysis through Molecular Docking (Theoretical and Mechanistic Insights)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method provides valuable theoretical insights into the binding modes and potential inhibitory mechanisms of molecules like 3-amino-6-methoxy-2H-chromen-2-one analogues.

Ligand-protein interaction profiling helps to identify the key non-covalent interactions, such as hydrogen bonds and van der Waals forces, that drive molecular recognition. nih.gov For coumarin derivatives, docking studies have revealed common interaction patterns.

In the context of acetylcholinesterase (AChE) inhibition, the coumarin ring often interacts with the peripheral anionic site (PAS) of the enzyme, while a linked amine group interacts with the catalytic active site (CAS). researchgate.netnih.gov For example, docking studies of 2-iso-propyl amino derivatives of 7-methoxy coumarin into AChE showed that many of the designed compounds exhibited remarkable binding with the active site. researchgate.net

Similarly, in studies of Mcl-1 inhibitors, docking simulations of the most potent compound, 4-trifluoromethyl-6,7-dihydroxycoumarin, showed a strong interaction with the Mcl-1 binding site, supporting its observed inhibitory activity. nih.gov Docking of coumarin-sulfonamide-nitroindazolyl-triazole hybrids into monoamine oxidase (MAO) enzymes has also been used to understand their binding modes. nih.gov

Theoretical studies based on molecular docking can elucidate the potential mechanisms of enzyme inhibition. For coumarins, a common mechanism involves the molecule acting as a "prodrug." The lactone ring of the coumarin is hydrolyzed by the target enzyme, such as carbonic anhydrase, to form a 2-hydroxy-cinnamic acid derivative. nih.gov This product then binds to the enzyme's active site, often at the entrance, occluding it and preventing substrate access. nih.gov

For other enzymes, the inhibition may be more direct. For instance, docking studies of coumarin-based inhibitors of AChE suggest that they can bridge both the catalytic and peripheral anionic sites of the enzyme, which can be an effective strategy for inhibition. nih.gov

The theoretical insights gained from molecular docking are invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold. By understanding how substituents and conformation influence binding, medicinal chemists can fine-tune the molecular structure to optimize its interactions with the target enzyme.

Interactive Data Tables

Photochemical Behavior and its Theoretical Basis

The photochemical behavior of coumarin derivatives is a subject of extensive research, largely due to their significant fluorescence and sensitivity to the local environment. Analogues of this compound are known for their interesting photophysical properties, which are governed by the interplay of electron-donating and electron-withdrawing groups attached to the coumarin core.

The fluorescence properties of aminocoumarins are particularly noteworthy. The amino group at the 3-position acts as an electron donor, which, in conjunction with the electron-withdrawing lactone carbonyl group, creates an intramolecular charge transfer (ICT) character in the excited state. This ICT is fundamental to their photophysical behavior, including their fluorescence quantum yields and lifetimes. For instance, studies on various coumarin derivatives have shown that the presence of an electron-donating group generally leads to high fluorescence efficiency. eurjchem.com The introduction of a methoxy group, such as at the 6-position, further modulates these properties. A methoxy group at the 7-position has been shown to enhance the fluorescence quantum yield and the rate of fluorescence in π-extended coumarins. rsc.org

A prominent feature of this class of compounds is their solvatochromism, where the absorption and emission spectra shift in response to the polarity of the solvent. researchgate.netnih.gov This phenomenon arises from the change in the dipole moment of the molecule upon excitation to the singlet excited state. Typically, for push-pull systems like 3-aminocoumarins, the excited state is more polar than the ground state. Consequently, in more polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the fluorescence emission spectrum. nih.gov This positive solvatochromism is a hallmark of the ICT nature of the excited state. The relationship between the Stokes shift (the difference between the absorption and emission maxima) and solvent polarity parameters can be used to estimate the change in dipole moment upon excitation. eurjchem.comresearchgate.net

Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), provide deep insights into the electronic structure and transitions that govern the photochemical behavior of these molecules. acs.orgnih.gov These computational methods are used to predict absorption and emission wavelengths, oscillator strengths, and the nature of the electronic transitions, such as the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition. unica.it For coumarin derivatives, these calculations confirm that the low-energy absorption band corresponds to a π → π* transition with significant ICT character. Theoretical studies can also elucidate the geometry of the excited state and help to rationalize the observed photophysical properties, such as non-radiative decay pathways that compete with fluorescence. rsc.org For example, computational studies on related systems have investigated the influence of substituents on the electronic properties and the potential for processes like intersystem crossing to the triplet state. rsc.org

The photochemical stability is another important aspect. The photodecomposition quantum yield, which quantifies the molecule's propensity to degrade upon light exposure, has been measured for some coumarin derivatives and is typically found to be low, on the order of 10⁻⁴. acs.org

To illustrate the typical solvatochromic properties of related aminocoumarins, the following table presents photophysical data for representative compounds in different solvents.

CompoundSolventAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)Fluorescence Quantum Yield (Φf)
Coumarin 6n-Decane42246522380.85
Acetonitrile42150339360.65
Methanol42251041870.50
7-Methoxy-4-(trifluoromethyl)coumarinCyclohexane3263885260-
Acetonitrile3253955880-

Data for Coumarin 6 adapted from researchgate.net. Data for 7-Methoxy-4-(trifluoromethyl)coumarin adapted from eurjchem.com. Note: This table is illustrative of the general behavior of related coumarins.

Future Research Directions and Perspectives in 3 Amino 6 Methoxy 2h Chromen 2 One Chemistry

Development of Novel Synthetic Methodologies

Key areas for future development include:

Multi-Component Reactions (MCRs): MCRs offer a powerful approach to construct complex molecules like chromenes in a single step from three or more starting materials, enhancing atom economy and reducing waste. nih.gov Future work could focus on designing novel MCRs that directly yield the 3-Amino-6-methoxy-2H-chromen-2-one core or its immediate precursors, potentially allowing for rapid library generation. nih.gov

Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing priority. Research into microwave-assisted or ultrasound-promoted synthesis could significantly shorten reaction times and improve yields. researchgate.net Furthermore, the development of catalytic systems using earth-abundant metals or organocatalysts would provide sustainable alternatives to traditional methods. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Adapting existing synthetic routes or developing new ones for the continuous production of this compound could be highly beneficial for industrial-scale applications.

Enzymatic and Bio-catalytic Methods: Leveraging enzymes for specific transformations could provide unparalleled selectivity and milder reaction conditions. mdpi.com Future research might explore the use of engineered enzymes for the key bond-forming steps in the synthesis of the aminocoumarin scaffold.

Table 1: Comparison of Potential Synthetic Methodologies

Methodology Potential Advantages for this compound Synthesis Key Research Focus
Multi-Component Reactions (MCRs) High efficiency, atom economy, rapid access to diverse derivatives. Design of novel convergent reaction pathways.
Green Chemistry Reduced environmental impact, use of sustainable resources, improved safety. Development of organocatalytic and metal-free reactions.
Flow Chemistry Enhanced scalability, precise control over reaction parameters, improved safety for hazardous intermediates. Optimization of reaction conditions for continuous production.

| Enzymatic Synthesis | High chemo-, regio-, and stereoselectivity; mild reaction conditions. | Identification and engineering of suitable enzymes. |

Advanced Derivatization for Enhanced Academic Utility

The functional groups of this compound—the amino group at the 3-position and the methoxy (B1213986) group at the 6-position—provide fertile ground for extensive derivatization. Future research will focus on creating novel derivatives with tailored properties for specific academic and research applications, moving beyond simple analog synthesis.

Promising derivatization strategies include:

Peptidomimetic Hybrids: The amino group is an ideal handle for coupling with amino acids or peptides. nih.gov This can lead to the creation of coumarin-peptide hybrids or peptidomimetics, which could be used to probe protein-protein interactions or as novel enzyme inhibitors. nih.govnih.gov

Heterocyclic Conjugation: The coumarin (B35378) nucleus can be fused or linked to other heterocyclic systems, such as triazoles, piperazines, or pyrazoles. tandfonline.comnih.govmdpi.com This molecular hybridization approach can generate compounds with entirely new biological or photophysical profiles. nih.gov For instance, creating triazole-linked derivatives via "click chemistry" offers a reliable method for attaching the coumarin to other molecules of interest. nih.gov

Development of Fluorescent Probes: The inherent fluorescence of the coumarin scaffold can be fine-tuned through derivatization. Modifications at the 3-amino and 6-methoxy positions can alter the absorption and emission wavelengths, quantum yield, and sensitivity to the local environment, leading to the development of sophisticated sensors for ions, reactive oxygen species, or specific biomolecules.

Functionalization for Bioconjugation: Introducing specific functional groups (e.g., alkynes, azides, or activated esters) would render this compound a versatile scaffold for bioconjugation, allowing it to be attached to proteins, nucleic acids, or nanoparticles for imaging or targeted delivery studies.

Table 2: Advanced Derivatization Strategies and Their Potential Utility

Derivatization Strategy Target Functional Group(s) Potential Academic Utility
Peptidomimetic Synthesis 3-Amino group Probes for studying protein interactions, enzyme inhibitors. nih.govnih.gov
Heterocyclic Hybridization Coumarin core, 3-Amino group Creation of novel scaffolds with unique biological profiles. tandfonline.comnih.gov
Fluorescent Probe Development 3-Amino, 6-Methoxy groups Real-time imaging of cellular processes, ion sensing.

| Bioconjugation Handles | Introduction of new reactive groups | Tagging of biomolecules for tracking and diagnostics. |

Integration of Multi-Omics and High-Throughput Screening in Chemical Biology Studies (Conceptual)

The convergence of chemical synthesis with systems biology offers a powerful paradigm for understanding the biological effects of small molecules. For this compound, a conceptual future lies in the integration of high-throughput screening (HTS) with multi-omics analysis to uncover its biological targets and mechanisms of action in an unbiased manner.

A potential workflow would involve:

High-Throughput Screening (HTS): A library of derivatives based on the this compound scaffold would be screened against a wide array of cell lines or biological assays. nih.gov This could rapidly identify compounds with interesting phenotypic effects, such as cytotoxicity against specific cancer cells or inhibition of microbial growth. nih.gov

Multi-Omics Profiling: The most promising "hits" from HTS would be subjected to comprehensive multi-omics analysis. nih.govmdpi.com This involves simultaneously measuring changes across different biological layers:

Transcriptomics (RNA-seq): To identify which genes are up- or down-regulated in response to the compound.

Proteomics: To measure changes in protein expression and post-translational modifications. vanderbilt.edu

Metabolomics: To analyze shifts in cellular metabolism. vanderbilt.edu

Data Integration and Target Deconvolution: By integrating these large datasets, researchers can construct a holistic picture of the cellular response to the compound. mdpi.com This approach can help identify the specific signaling pathways being perturbed and predict the direct molecular target(s) of the compound, a process that is often a major bottleneck in drug discovery. nih.gov This strategy moves beyond a one-drug, one-target hypothesis and embraces the complexity of biological systems. mdpi.com

Exploration of New Theoretical Models and Computational Approaches

Computational chemistry is an indispensable tool in modern chemical research. For this compound, future theoretical and computational work will be essential for rational design and for understanding its intrinsic properties.

Future directions in this area include:

Advanced Quantum Chemical Calculations: While Density Functional Theory (DFT) is already used to study aminocoumarins, more advanced computational methods could provide deeper insights into excited-state properties, crucial for designing fluorescent probes. tandfonline.com These calculations can predict absorption/emission spectra and help understand the mechanisms of photo-induced processes.

Quantitative Structure-Activity Relationship (QSAR): By generating a sufficiently large and diverse dataset of this compound derivatives and their measured biological activities, sophisticated 2D and 3D-QSAR models can be developed. nih.gov These models can predict the activity of unsynthesized compounds, thereby guiding synthetic efforts toward more potent molecules.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound and its derivatives when interacting with biological targets, such as enzymes or DNA. This can reveal key binding interactions, predict binding affinities, and explain mechanisms of action at an atomic level. nih.gov

Machine Learning and AI: As large datasets of chemical structures and biological activities become available, machine learning algorithms could be trained to predict the properties and potential applications of novel coumarin derivatives, accelerating the discovery process.

Table 3: Computational Approaches and Their Future Applications

Computational Method Application in this compound Research
Density Functional Theory (DFT) Prediction of ground and excited-state electronic properties, reactivity, and spectroscopic characteristics. tandfonline.com
Molecular Docking Virtual screening, prediction of binding modes and affinities to biological targets. nih.govnih.gov
QSAR Development of predictive models for biological activity to guide rational drug design. nih.gov

| Molecular Dynamics (MD) | Elucidation of dynamic interactions with biomolecules and stability of complexes. |

Role in Scaffold-Based Drug Discovery Research (Focus on Chemical Potential)

The this compound structure represents a valuable scaffold for scaffold-based drug discovery. Its rigid heterocyclic core provides a well-defined three-dimensional framework that can be systematically decorated with different functional groups to optimize interactions with a specific biological target.

The chemical potential of this scaffold lies in its:

Versatility: The aminocoumarin core is found in compounds with a wide range of biological activities, including inhibitors of bacterial DNA gyrase and carbonic anhydrase, as well as potent anticancer agents. nih.govmdpi.comnih.gov This suggests that the this compound scaffold is not limited to a single target class but can be adapted for various therapeutic areas.

Tunability: The presence of the amino and methoxy groups allows for fine-tuning of key drug-like properties, such as solubility, lipophilicity, and metabolic stability. This is critical for optimizing a hit compound into a viable drug candidate.

Synthetic Accessibility: As discussed, the development of modern synthetic methods will ensure that a wide variety of derivatives based on this scaffold can be readily accessed, facilitating extensive structure-activity relationship (SAR) studies. nih.govfrontiersin.org

Future research focused on its chemical potential will involve using the this compound core as a starting point for medicinal chemistry campaigns against both established and novel drug targets. By systematically exploring the chemical space around this privileged scaffold, it holds significant promise for the discovery of next-generation therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for 3-Amino-6-methoxy-2H-chromen-2-one, and how can regioselective amination be achieved?

Methodological Answer:
The synthesis typically involves a two-step process:

Core Formation : Construct the coumarin scaffold via Pechmann condensation using resorcinol derivatives and β-keto esters under acidic conditions (e.g., H₂SO₄ or POCl₃/ZnCl₂) to introduce the 6-methoxy group .

Amination : Introduce the 3-amino group via nucleophilic substitution or reductive amination. For example, reacting 3-bromo-6-methoxy-2H-chromen-2-one with ammonia or ammonium acetate at elevated temperatures (130–150°C) ensures regioselectivity .
Critical Parameters : Control reaction temperature and solvent polarity to avoid byproducts. Use TLC or HPLC to monitor reaction progress.

Basic: Which analytical techniques are most effective for structural validation of this compound?

Methodological Answer:

  • X-ray Crystallography : Refine single-crystal data using SHELXL for accurate bond-length and angle determination. Validate hydrogen bonding patterns with ORTEP-3 .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy at C6, amino at C3) via chemical shifts and coupling constants.
    • HRMS : Verify molecular ion peaks and isotopic distribution.
  • IR Spectroscopy : Identify characteristic C=O (1700–1750 cm⁻¹) and N–H (3300–3500 cm⁻¹) stretches .

Basic: How does pH influence the reactivity of this compound in aqueous solutions?

Methodological Answer:

  • Acidic Conditions : Protonation of the amino group enhances electrophilicity at C4, facilitating nucleophilic additions (e.g., acylation).
  • Basic Conditions : Deprotonation of the hydroxyl group (if present) or amino group may lead to hydrolysis of the lactone ring.
    Experimental Design : Perform kinetic studies under buffered conditions (pH 2–12) and monitor degradation pathways via LC-MS .

Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified groups (e.g., halogenation at C4, alkylation at C3) and test against target enzymes (e.g., kinases, oxidases).
  • Bioassay Design : Use HepG2 or MCF-7 cell lines for antiproliferative activity screening. Calculate IC₅₀ values and correlate with electronic (Hammett constants) or steric parameters (Taft indices) .
  • Data Analysis : Employ multivariate regression to identify key substituent effects on bioactivity .

Advanced: How should researchers resolve discrepancies between computational and experimental hydrogen-bonding patterns?

Methodological Answer:

  • Validation Tools : Use graph set analysis (e.g., R₂²(8) motifs) to compare crystallographic data with DFT-optimized structures .
  • Refinement : Adjust force field parameters (e.g., in Gaussian or ORCA) to account for solvent effects or proton disorder. Cross-validate with neutron diffraction data if available .

Advanced: What strategies mitigate polymorphism in this compound during crystallization?

Methodological Answer:

  • Crystallization Screening : Use high-throughput platforms (e.g., Crystal16) to test solvents (DMSO, EtOH) and additives (polymers, surfactants).
  • Characterization : Analyze polymorphs via PXRD, DSC, and Raman spectroscopy. Control nucleation kinetics by varying cooling rates .

Advanced: How can isothermal titration calorimetry (ITC) elucidate binding thermodynamics with serum albumin?

Methodological Answer:

  • Experimental Setup : Titrate this compound into BSA solutions at 25°C. Measure heat changes to derive ΔH, ΔS, and Kₐ.
  • Data Interpretation : Fit data to a one-site binding model. Compare with molecular docking (AutoDock Vina) to validate interaction sites (e.g., Sudlow’s Site I) .

Advanced: What degradation pathways dominate under accelerated stability conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and humidity (75% RH). Monitor via HPLC-PDA.
  • Mechanistic Insight : Identify oxidation products (e.g., nitro derivatives) or hydrolysis products (e.g., coumarilic acid) using LC-QTOF-MS .

Advanced: How do solvent effects influence the compound’s fluorescence properties?

Methodological Answer:

  • Solvatochromism Studies : Measure emission spectra in solvents of varying polarity (cyclohexane to water). Calculate Stokes shifts and correlate with Reichardt’s ET(30) parameters.
  • Quantum Yield Determination : Use quinine sulfate as a reference standard. Relate results to intramolecular charge transfer (ICT) mechanisms .

Advanced: What experimental designs assess synergistic effects with chemotherapeutic agents?

Methodological Answer:

  • Combination Index (CI) : Test this compound with cisplatin or doxorubicin in a dose-matrix format. Calculate CI via CompuSyn software.
  • Mechanistic Studies : Perform RNA-seq to identify pathways (e.g., apoptosis, DNA repair) modulated by the combination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-6-methoxy-2H-chromen-2-one
Reactant of Route 2
3-Amino-6-methoxy-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.